5-fluoro-2-methoxy-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O4S/c1-26-13-4-3-12(17)11-14(13)27(24,25)19-8-10-22-16(23)6-5-15(20-22)21-9-2-7-18-21/h2-7,9,11,19H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTFBJNPFCPFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-fluoro-2-methoxy-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly focusing on its anti-inflammatory and anticancer effects.
Chemical Structure and Properties
The compound features a sulfonamide functional group, a methoxy group, and a pyrazole moiety, contributing to its unique biological profile. Its molecular formula is , with a molecular weight of approximately 393.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H16FN5O4S |
| Molecular Weight | 393.39 g/mol |
| Structure | Structure |
This compound exhibits its biological activity primarily through the inhibition of key enzymes involved in inflammatory pathways, including:
- Cyclooxygenase (COX) : Particularly COX-2, which is critical in the synthesis of prostaglandins involved in inflammation.
- Carbonic Anhydrase : This enzyme plays a role in various physiological processes, including acid-base balance and fluid secretion.
Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory properties. Studies indicate that it effectively inhibits COX enzymes, which are pivotal in mediating inflammatory responses. For instance, molecular docking studies have shown favorable binding affinities to COX-2, suggesting that structural modifications could enhance its therapeutic potential.
Anticancer Activity
Research highlights the compound's potential as an anticancer agent. It has been found to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The IC50 values for these activities suggest that it possesses considerable cytotoxic effects against tumor cells .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 12.50 |
| HepG2 | 26.00 |
| A549 | 49.85 |
In Vitro Studies
In vitro evaluations have confirmed the compound's ability to induce apoptosis in cancer cells. For example, one study reported that compounds with similar pyrazole scaffolds exhibited significant cytotoxicity against multiple cancer types, reinforcing the potential of this compound as a viable candidate for further development .
In Vivo Studies
Animal models have also been utilized to assess the anti-inflammatory effects of this compound. Results indicated that it significantly reduced inflammation markers compared to control groups, showcasing its potential for treating inflammatory diseases such as arthritis .
Scientific Research Applications
Chemical Characteristics
The molecular formula of this compound is with a molecular weight of 393.39 g/mol. The presence of the fluorine atom and methoxy group enhances its pharmacological properties, making it an interesting candidate for drug development. The compound's structure allows for various synthetic pathways, including nucleophilic substitution reactions and potential cyclization due to the pyrazole ring .
Anti-inflammatory Properties
5-fluoro-2-methoxy-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide has shown promising anti-inflammatory activities by targeting key enzymes involved in inflammatory processes:
- Carbonic Anhydrase Inhibition : The compound inhibits carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in tissues.
- Cyclooxygenase Enzyme Inhibition : It also affects cyclooxygenase enzymes (COX-2), which are critical in the inflammatory response. This mechanism suggests its potential use in treating conditions like arthritis and other inflammatory disorders.
Anticancer Applications
The pyrazole moiety is associated with diverse pharmacological profiles, including anticancer activities. Recent studies have highlighted the potential of pyrazole derivatives:
- Inhibition of Cancer Cell Growth : Compounds containing pyrazole structures have demonstrated significant inhibition against various cancer cell lines, including lung, colorectal, and breast cancers. For instance, compounds derived from this scaffold have shown IC50 values indicating effective antiproliferative activity against cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves several steps to ensure high purity suitable for biological evaluation. The structure allows for modifications that may enhance efficacy or reduce side effects.
Case Studies and Research Findings
A comprehensive review of literature reveals various studies focusing on the structural diversity within pyrazole-based sulfonamides. The following table summarizes some notable findings regarding related compounds:
| Compound Name | Biological Activity | IC50 Values |
|---|---|---|
| Compound A | COX-II Inhibition | 0.011 µM |
| Compound B | Anticancer (lung cancer) | 0.19 µM |
| Compound C | Anti-inflammatory (rat model) | ED50 = 32.1 μmol/kg |
These findings underscore the therapeutic potential of compounds related to this compound in both anti-inflammatory and anticancer contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound is compared below with three key analogues derived from the provided evidence:
Key Comparative Findings
Pyridazinone vs. Pyrimidine Cores
The target compound’s pyridazinone core (6-oxopyridazin-1(6H)-yl) distinguishes it from pyrimidine-based analogues like compound 75 . In contrast, pyrimidine derivatives (e.g., 75) exhibit broader selectivity across kinase families but may suffer from off-target effects.
Substituent Effects on Pharmacokinetics
- Fluoro-methoxybenzenesulfonamide: The fluorine atom at the 5-position likely increases metabolic stability and membrane permeability compared to non-halogenated analogues. Methoxy groups enhance solubility, as seen in similar sulfonamides .
- Trifluoromethyl vs. Pyrazole: The trifluoromethyl group in the Clarke’s analogue significantly elevates lipophilicity (logP increase of ~1.5 vs.
Research Implications
- Kinase Inhibition: The pyridazinone-pyrazole combination in the target compound may offer dual inhibitory effects on kinases like CDK or JAK2, leveraging both hydrogen bonding (pyridazinone) and hydrophobic interactions (pyrazole).
- Metabolic Profile : The fluorine substituent reduces oxidative metabolism, while the pyrazole group avoids hydrolysis risks seen in benzyloxy analogues .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what optimization strategies are critical for improving yield?
- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the pyridazine core. Key steps include:
- Sulfonamide coupling : Reacting the benzenesulfonyl chloride intermediate with the amine-functionalized pyridazine derivative under basic conditions (e.g., DMF/NaH) .
- Pyrazole introduction : Use of Vilsmeier-Haack reagent (DMF/POCl₃) to cyclize hydrazine intermediates, as demonstrated in analogous benzothiazole syntheses .
- Optimization : Temperature control (60–65°C) during cyclization and column chromatography purification are critical for yield enhancement .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the sulfonamide NH proton (δ ~10–12 ppm) and pyridazinone carbonyl (C=O, δ ~165–170 ppm). Pyrazole protons appear as doublets in δ 7.5–8.5 ppm .
- HRMS : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂ or pyrazole groups) .
- FTIR : Validate sulfonamide S=O stretches (~1350 cm⁻¹) and pyridazinone C=O (~1680 cm⁻¹) .
Q. What solvent systems are optimal for solubility and stability studies of this sulfonamide derivative?
- Methodological Answer :
- Polar aprotic solvents : DMSO or DMF for initial solubilization.
- Aqueous buffers : Use pH 6.5 ammonium acetate buffer (15.4 g/L) for stability assessments, as validated in pharmacopeial studies of structurally related sulfonamides .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral data when characterizing the pyridazinone and pyrazole moieties?
- Methodological Answer :
- Dynamic effects : Pyridazinone tautomerism (6-oxo vs. 1H-enol forms) may cause peak splitting. Use variable-temperature NMR (VT-NMR) to stabilize tautomers .
- DFT calculations : Compare experimental chemical shifts with computed values (e.g., using Gaussian or ORCA) to assign ambiguous peaks .
- Heteronuclear correlation (HSQC/HMBC) : Map coupling between pyrazole NH and adjacent carbons to confirm regiochemistry .
Q. What computational strategies are effective for predicting biological activity based on structural analogs?
- Methodological Answer :
- QSAR modeling : Use pyridazinone and benzothiazole derivatives (known for HIV-1 protease inhibition or antitumor activity) as training sets .
- Docking studies : Target sulfonamide-binding enzymes (e.g., carbonic anhydrase) using AutoDock Vina. Prioritize the sulfonamide group’s interaction with Zn²⁺ in active sites .
- ADMET prediction : SwissADME or pkCSM to assess permeability and metabolic stability, focusing on the methoxy group’s impact on bioavailability .
Q. How should researchers design experiments to evaluate the sulfonamide’s role in target binding versus off-target effects?
- Methodological Answer :
- Proteome-wide profiling : Use activity-based protein profiling (ABPP) with a sulfonamide-linked fluorescent probe .
- Mutagenesis studies : Compare binding affinities in wild-type vs. mutant enzymes (e.g., His64Ala in carbonic anhydrase) to isolate sulfonamide interactions .
- Competitive assays : Co-incubate with known sulfonamide inhibitors (e.g., acetazolamide) to quantify specificity .
Data Analysis and Contradiction Management
Q. How can discrepancies in biological assay results (e.g., IC₅₀ variability) be systematically addressed?
- Methodological Answer :
- Assay normalization : Include internal controls (e.g., staurosporine for kinase assays) to correct for plate-to-plate variability .
- Meta-analysis : Aggregate data from orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm dose-response trends .
- Batch effect correction : Use statistical tools like ComBat to adjust for synthesis lot variations .
Q. What strategies validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose to simulated gastric fluid (pH 1.2) and liver microsomes to track hydrolysis of the methoxy group or sulfonamide cleavage .
- LC-MS/MS monitoring : Identify degradation products (e.g., free pyrazole or benzenesulfonic acid) using a C18 column and 0.1% formic acid gradient .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
